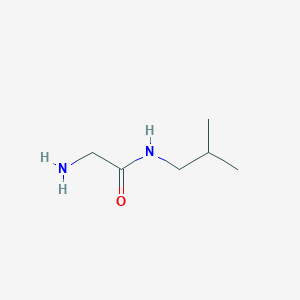

2-amino-N-isobutylacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-(2-methylpropyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-5(2)4-8-6(9)3-7/h5H,3-4,7H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRSSLJCGIBNHIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications of 2 Amino N Isobutylacetamide

Established Synthetic Routes for 2-Amino-N-isobutylacetamide Core Structure

The construction of the this compound backbone is predominantly achieved through amidation reactions, with ongoing research into alternative and more efficient synthetic pathways.

Amidation Reactions and Optimized Conditions

Amidation, the formation of an amide bond, is a fundamental transformation in organic chemistry and represents the most direct method for synthesizing this compound. nih.gov This typically involves the reaction of a glycine (B1666218) derivative (or a protected form) with isobutylamine (B53898).

A common approach utilizes N-protected glycine, such as N-Cbz-glycine, which is activated and then reacted with isobutylamine. The protecting group is subsequently removed to yield the final product. For instance, a method for a similar compound, 2-amino-N-(2,2,2-trifluoroethyl)acetamide, involves the use of a benzyl (B1604629) carbamate (B1207046) (CBZ) protecting group which is later removed by hydrogenolysis. google.com

The choice of coupling reagents and reaction conditions is crucial for optimizing the yield and purity of the product. Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent that facilitates the condensation reaction between the carboxylic acid of the glycine moiety and the amine group of isobutylamine. researchgate.net Other activating agents and methodologies are continuously being explored to enhance efficiency and minimize side reactions.

The direct amidation of unprotected amino acids is also a subject of investigation, aiming to shorten the synthetic sequence by eliminating the need for protection and deprotection steps. nih.gov This approach, however, presents challenges in controlling chemoselectivity. nih.gov

| Reactants | Coupling Agent/Method | Key Features | Reference |

| N-protected glycine, isobutylamine | DCC | Standard, well-established | researchgate.net |

| N-Cbz-glycine, isobutylamine | Hydrogenolysis for deprotection | Utilizes a common protecting group strategy | google.com |

| Unprotected glycine, isobutylamine | Lewis Acid Catalysis | Aims for a more direct, shorter synthetic route | nih.gov |

Exploration of Alternative Synthetic Pathways

While direct amidation is the most common route, researchers are exploring alternative pathways to the this compound core. One such approach involves the nucleophilic substitution of a suitable precursor. For example, the reaction of bromoacetamide with various amines has been used to synthesize new 2-(alkylamino)acetamides. researchgate.net This suggests a potential route where a haloacetamide reacts with isobutylamine.

Another area of exploration is the development of greener and more sustainable synthetic methods. This includes the investigation of catalytic systems and the use of more environmentally benign solvents to replace traditional, often hazardous, ones.

Derivatization Strategies and Analogue Synthesis Based on the this compound Moiety

The this compound scaffold serves as a versatile platform for the synthesis of a wide array of derivatives. These modifications are aimed at exploring the structure-activity relationships and developing compounds with tailored properties.

Amide Functionalization and Substituent Effects

Modification of the amide functionality is a primary strategy for derivatization. This can involve altering the substituents on both the nitrogen and the carbonyl carbon of the amide bond. The electronic and steric effects of these substituents can significantly influence the chemical and physical properties of the resulting molecules. researchgate.net

| Derivatization Strategy | Reagents/Methods | Purpose | Reference |

| N-Acylation | Acyl chlorides, Anhydrides | Introduce various acyl groups to the primary amine | mdpi.com |

| N-Alkylation | Alkyl halides | Introduce alkyl groups to the primary amine | monash.edu |

| Silylation | MTBSTFA | Improve volatility and chromatographic properties for analysis | sigmaaldrich.com |

Incorporation into Complex Heterocyclic Systems

The this compound moiety can be incorporated into more complex molecular architectures, including heterocyclic systems. Amino acids and their derivatives are valuable building blocks in the synthesis of a variety of nitrogen-containing heterocycles. researchgate.net

For example, derivatives of aminoacetamides can be used as precursors for the synthesis of morpholin-2-ones. researchgate.net The amino group and the amide functionality provide reactive sites that can participate in cyclization reactions to form various heterocyclic rings. This approach allows for the creation of structurally diverse molecules with potential applications in medicinal chemistry and materials science.

Scaffold Hopping and Rational Design of Structural Analogues

Scaffold hopping is a computational and synthetic strategy used to identify structurally novel compounds that retain the desired biological activity of a known active molecule. nih.govnih.gov This approach involves replacing the core structure, or scaffold, of a molecule with a different one while preserving the key pharmacophoric features.

In the context of this compound, scaffold hopping could be employed to design analogues where the central acetamide (B32628) core is replaced by a different chemical entity. This rational design approach, often aided by computational modeling, aims to discover new chemical classes with improved properties. nih.gov The goal is to generate structural analogues with diverse backbones that can lead to the identification of novel lead compounds in drug discovery. nih.gov

Stereoselective Synthesis Approaches for Chiral Derivatives

The development of synthetic methodologies to obtain enantiomerically pure chiral derivatives of this compound is a significant area of research, driven by the prevalence of chiral amine functionalities in pharmaceuticals and other biologically active molecules. yale.edu While direct stereoselective synthesis of this compound itself is not extensively documented, several powerful strategies for the asymmetric synthesis of α-amino amides and their derivatives have been established. These methods can be broadly categorized into chiral auxiliary-mediated synthesis, asymmetric catalysis, and biocatalysis.

A prevalent strategy for inducing chirality at the α-carbon involves the use of chiral auxiliaries, with tert-butanesulfinamide being a notably versatile and widely employed reagent. yale.edu This methodology typically involves the condensation of the chiral sulfinamide with an aldehyde to form a chiral N-sulfinyl imine. Subsequent nucleophilic addition to this imine proceeds with high diastereoselectivity, controlled by the bulky tert-butylsulfinyl group. The auxiliary can then be cleaved under mild acidic conditions to afford the chiral primary amine. This approach has been successfully applied to the synthesis of a wide array of chiral amines. yale.edu For instance, the addition of organometallic reagents to N-tert-butanesulfinyl aldimines is a key step in the stereoselective synthesis of various amino compounds. nih.gov

Asymmetric catalysis offers a more atom-economical approach to chiral α-amino amides. Cinchona alkaloids, for example, have been effectively utilized as organocatalysts in enantioselective reactions. One such application is the aza-Henry reaction between bromonitromethane (B42901) and imines, catalyzed by cinchona alkaloids, which provides a route to enantioenriched α-amino amides. rsc.orgrsc.org This method has been demonstrated to be effective for the synthesis of D-α-amino amides from aliphatic aldehydes. rsc.orgrsc.org Another catalytic approach involves the use of photoredox catalysis in combination with organocatalysis for the direct asymmetric α-amination of aldehydes, yielding α-amino aldehydes that are precursors to α-amino acids and could be derivatized to amides. princeton.edu

A distinct and powerful strategy for the enantioselective formation of α-amino acid derivatives involves a acs.orgnih.gov-sigmatropic rearrangement of N-acyl iminosulfinamides. In this process, chirality is efficiently transferred from a sulfur stereocenter to the α-carbon, enabling the asymmetric installation of the amino group. acs.org Similarly, an acid-catalyzed acs.orgnih.gov-sigmatropic rearrangement of chiral sulfinamides with ynamides has been developed for the modular and highly enantioselective synthesis of optically active α-amino acid derivatives. acs.org

Biocatalysis has emerged as a highly efficient and environmentally benign method for producing chiral amines and amino acids. Enzymes such as N-methyl amino acid dehydrogenases and ketimine reductases can catalyze the asymmetric reductive amination of α-keto acids to yield optically pure N-alkylated amino acids with high enantiomeric excess. nih.gov These enzymatic methods offer the potential for sustainable and scalable production of chiral building blocks.

The following table summarizes some of the key stereoselective synthetic methods applicable to the synthesis of chiral α-amino amide derivatives.

| Method | Key Reagents/Catalysts | Key Transformation | Stereochemical Outcome | Reference(s) |

| Chiral Auxiliary | tert-Butanesulfinamide | Diastereoselective addition of nucleophiles to N-sulfinyl imines | High diastereoselectivity | yale.edu, nih.gov |

| Asymmetric Organocatalysis | Cinchona alkaloids, Bromonitromethane | Enantioselective aza-Henry reaction | High enantiomeric excess | rsc.org, rsc.org |

| Asymmetric Organocatalysis/Photoredox | Imidazolidinone organocatalyst, Photoredox catalyst | Enantioselective α-amination of aldehydes | High enantiomeric excess | princeton.edu |

| acs.orgnih.gov-Sigmatropic Rearrangement | Chiral sulfinamides, Ynamides | Chirality transfer from sulfur to carbon | High enantioselectivity | acs.org, acs.org |

| Biocatalysis | Ketimine reductases, N-methyl amino acid dehydrogenases | Asymmetric reductive amination of α-keto acids | High enantiomeric excess | nih.gov |

It is important to note that while these methods provide general pathways to chiral α-amino amides, the direct amidation of unprotected amino acids with secondary amines like isobutylamine can sometimes lead to racemization, diminishing the stereochemical integrity of the product. nih.gov Therefore, the choice of synthetic route must be carefully considered to ensure the desired stereochemical outcome for derivatives of this compound.

Structural Characterization and Elucidation in 2 Amino N Isobutylacetamide Research

Spectroscopic Analysis for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of molecules in solution. mdpi.com For 2-amino-N-isobutylacetamide, ¹H and ¹³C NMR spectroscopy would be instrumental in assigning the chemical environments of the hydrogen and carbon atoms, respectively.

In a typical ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration values of the signals provide a wealth of information. For instance, the protons of the isobutyl group would exhibit characteristic splitting patterns due to spin-spin coupling. uoc.gr The methylene (B1212753) protons adjacent to the amide nitrogen and the methine proton of the isobutyl group would appear as distinct multiplets, while the methyl protons would likely present as a doublet. The protons of the amino group and the amide N-H may appear as broad singlets, and their chemical shifts can be influenced by solvent and concentration.

Similarly, a ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide, the alpha-carbon bearing the amino group, and the different carbons of the isobutyl moiety. The chemical shifts of these signals are indicative of their electronic environment. mdpi.com

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), can further confirm the connectivity between protons and carbons, providing unambiguous structural assignment. walisongo.ac.id COSY spectra would reveal correlations between neighboring protons, while HSQC would correlate each proton to its directly attached carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | 170-175 |

| Alpha-Carbon (CH-NH₂) | 3.0-3.5 | 50-55 |

| Methylene (N-CH₂) | 3.0-3.4 | 45-50 |

| Methine (CH) | 1.7-2.1 | 28-33 |

| Methyl (CH₃) | 0.8-1.0 | 19-21 |

| Amine (NH₂) | 1.5-3.0 (broad) | - |

| Amide (NH) | 7.5-8.5 (broad) | - |

Note: These are predicted ranges and can vary based on solvent and experimental conditions.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. youtube.com Upon ionization, the molecule will generate a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to its molecular weight (130.19 g/mol ).

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which can be used to determine its elemental composition with high accuracy.

The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule. Common fragmentation pathways for this compound would involve the cleavage of the amide bond and various bonds within the isobutyl group. The analysis of these fragment ions helps to piece together the molecular structure, confirming the presence of the amino-acetamide and isobutyl moieties. youtube.com For example, a significant fragment might correspond to the loss of the isobutyl group or the aminoacetyl group.

Infrared and Ultraviolet-Visible Spectroscopy Applications

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of specific bonds. Key expected absorptions include:

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (NH₂) group. A separate band in the same region would correspond to the N-H stretch of the secondary amide.

C=O stretching: A strong absorption band around 1650 cm⁻¹ characteristic of the amide I band (primarily C=O stretch).

N-H bending: An absorption band around 1600 cm⁻¹ for the primary amine scissoring vibration and the amide II band (a combination of N-H bending and C-N stretching).

C-N stretching: Bands in the region of 1000-1350 cm⁻¹.

C-H stretching: Bands just below 3000 cm⁻¹ for the sp³ C-H bonds of the isobutyl and methylene groups.

Ultraviolet-Visible (UV-Vis) spectroscopy is generally less informative for a saturated compound like this compound, as it lacks extensive chromophores that absorb in the UV-Vis range. Any observed absorption would likely be at very short wavelengths (below 220 nm) and would be associated with the n→π* transition of the carbonyl group in the amide.

Advanced Structural Analysis Techniques

For a more detailed and definitive understanding of the three-dimensional structure of this compound, advanced analytical techniques are employed.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. mdpi.comrigaku.com This technique requires the growth of a suitable single crystal of the compound. The diffraction pattern of X-rays passing through the crystal provides data that can be used to calculate the electron density distribution within the crystal, revealing the exact positions of each atom.

A successful single-crystal X-ray diffraction analysis of this compound would provide:

Unambiguous confirmation of the molecular structure: Verifying the connectivity of all atoms.

Detailed bond lengths and angles: Providing precise measurements of the geometry of the molecule. beilstein-journals.org

Information on intermolecular interactions: Revealing how the molecules pack together in the crystal lattice, including details of hydrogen bonding involving the amine and amide groups. nih.gov This is crucial for understanding the solid-state properties of the compound.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 105 |

| Volume (ų) | 820 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.05 |

Note: This data is hypothetical and would need to be determined experimentally.

Conformational Analysis Studies

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, there are several rotatable bonds, including the C-C and C-N bonds of the isobutyl group and the C-C bond of the acetamide (B32628) backbone.

Computational modeling, often using methods like Density Functional Theory (DFT), can be employed to calculate the relative energies of different conformers and to identify the most stable conformations. benthamdirect.com These theoretical studies can be complemented by experimental techniques like variable-temperature NMR spectroscopy, which can provide information about the energy barriers between different conformers and their relative populations in solution. nih.gov Understanding the preferred conformations is important as it can influence the molecule's reactivity and its interactions with other molecules.

Computational Chemistry and Molecular Modeling Studies of 2 Amino N Isobutylacetamide and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the intrinsic properties of a molecule, governed by its electronic structure.

Density Functional Theory (DFT) Applications in Electronic Structure Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (the arrangement of electrons) of many-body systems, such as atoms and molecules. It is a powerful tool for predicting a wide range of molecular properties, including optimized geometry, vibrational frequencies, and electronic properties.

For 2-amino-N-isobutylacetamide, DFT calculations, often employing a basis set like 6-311++G(d,p), can be used to determine the most stable three-dimensional arrangement of its atoms (its optimized geometry). These calculations reveal crucial information about bond lengths, bond angles, and dihedral angles. For instance, the planarity of the amide group, a key feature of peptides and related compounds, can be confirmed and quantified. Furthermore, the electronic properties, such as the distribution of electron density and the dipole moment, can be precisely calculated, offering a quantitative measure of the molecule's polarity.

HOMO-LUMO Gap and Molecular Electrostatic Potential (MEP) Mapping

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

For this compound, the HOMO is typically localized on the amino group, which is the primary electron-donating center. The LUMO, conversely, is often distributed across the carbonyl group of the amide linkage, which acts as the electron-accepting site.

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from quantum chemical calculations. It provides a visual representation of the charge distribution on the molecule's surface. In the MEP map of this compound, regions of negative potential (typically colored red) are concentrated around the electronegative oxygen atom of the carbonyl group, indicating a site prone to electrophilic attack. Regions of positive potential (colored blue) are found around the hydrogen atoms of the primary amine and the amide nitrogen, highlighting areas susceptible to nucleophilic attack. The isobutyl group generally presents a region of neutral potential (green).

Table 1: Calculated Electronic Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 3.5 D |

Note: These are representative values and can vary based on the specific computational method and basis set used.

Molecular Docking and Dynamics Simulations

While quantum chemical calculations describe the intrinsic properties of an isolated molecule, molecular docking and dynamics simulations are employed to study its interactions with biological macromolecules, such as proteins or nucleic acids.

Receptor-Ligand Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when bound to a larger molecule, typically a protein receptor. This method is crucial for understanding the potential biological activity of a compound.

In the case of this compound, docking studies could be performed against various enzyme active sites or receptor binding pockets. The process involves generating a multitude of possible binding poses of the ligand within the receptor's binding site and then scoring these poses based on a scoring function that estimates the binding affinity. The results can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. For example, the primary amine and the carbonyl oxygen of this compound are likely to act as hydrogen bond donors and acceptors, respectively, forming crucial connections with amino acid residues in a binding pocket.

Conformational Dynamics and Binding Affinity Predictions

Molecular dynamics (MD) simulations provide a more dynamic picture of the receptor-ligand complex. Starting from a docked pose, MD simulations model the movement of every atom in the system over time by solving Newton's equations of motion. This allows for the observation of conformational changes in both the ligand and the receptor upon binding and provides a more rigorous assessment of the stability of the complex.

By analyzing the trajectory of an MD simulation, researchers can calculate the binding free energy, which is a more accurate prediction of binding affinity than the scores provided by docking algorithms. Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often used to estimate these binding energies from the simulation data.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

QSAR and SAR studies are essential for optimizing the structure of a lead compound to enhance its desired biological activity and other properties. These studies establish a mathematical or qualitative relationship between the chemical structure of a series of compounds and their biological activity.

For this compound, a QSAR study would involve synthesizing or computationally generating a library of derivatives. This could involve modifying the isobutyl group (e.g., replacing it with other alkyl or aryl groups), substituting the hydrogens on the primary amine, or altering the backbone. The biological activity of these derivatives would then be determined experimentally.

Subsequently, a wide range of molecular descriptors (physicochemical, electronic, and topological properties) would be calculated for each derivative. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a QSAR model that correlates a subset of these descriptors with the observed biological activity. A robust QSAR model can then be used to predict the activity of novel, yet-to-be-synthesized derivatives, thereby guiding the design of more potent compounds.

A simpler, more qualitative approach is SAR, where the relationship between structural features and activity is inferred directly without a mathematical model. For example, it might be observed that increasing the hydrophobicity of the N-alkyl substituent leads to a corresponding increase in activity up to a certain point, a classic example of a SAR trend.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

While specific computational and molecular modeling studies on this compound are not exten

Based on a comprehensive review of available scientific literature, there is currently insufficient specific research data on the biological activities of "this compound" and its derivatives to generate the requested article. Studies focusing on the precise antimicrobial, anti-inflammatory, and neurological target modulation properties as outlined are not present in the public domain.

The provided outline requires detailed, scientifically accurate content for the following sections, which could not be sourced for this specific compound:

Biological Activities and Mechanistic Investigations of 2 Amino N Isobutylacetamide Derivatives

Neurological Target Modulation by Derivatives:

Alpha-Synuclein (B15492655) Amyloid Aggregation Modulation:There is no available research linking 2-amino-N-isobutylacetamide derivatives to the modulation of alpha-synuclein aggregation.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested structure and focuses solely on the chemical compound “this compound” and its derivatives. Attempting to do so would require extrapolation from unrelated molecules, which would be scientifically unsound and violate the core instructions of the request.

Voltage-Gated Calcium Channel Modulation and Associated Neuroprotection

Voltage-gated calcium channels (VGCCs) are critical proteins involved in a multitude of cellular processes, including neurotransmission and muscle contraction. mdpi.com The CaV2.2, or N-type calcium channel, is particularly important for signal transmission in the nervous system and is a key target for pain perception modulation. nih.gov The modulation of these channels can be achieved through various mechanisms, including direct binding by G-protein βγ dimers, which can shift the channel into a "reluctant" gating state requiring stronger depolarization for activation. nih.govscilit.com

Derivatives of this compound have shown promise as neuroprotective agents, partly through their interaction with these channels. One such derivative, 2-amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950) , has demonstrated significant anticonvulsant and neuroprotective properties in preclinical models. nih.gov Structurally similar to remacemide (B146498) hydrochloride, FPL 13950 acts as a weak uncompetitive antagonist of N-methyl-D-aspartic acid (NMDA) receptors. nih.gov

Research has shown that FPL 13950 can extend the survival time of rodents in hypoxia models and protect vulnerable CA1 hippocampal neurons from damage following global ischemia in both rats and dogs. nih.gov This neuroprotective action is significant as regulators of neuronal cell migration, such as glutamate (B1630785) and brain-derived neurotrophic factor (BDNF), can modulate currents through VGCCs. nih.gov The downregulation of calcium currents by these factors is considered a neuroprotective mechanism, suggesting that compounds like FPL 13950 may exert their effects through similar pathways. nih.gov

Interactions with Translocator Protein (TSPO) Ligands

The translocator protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane, is a key target for both diagnostic imaging and therapeutic intervention. wikipedia.orgnih.gov TSPO is involved in numerous cellular functions, including cholesterol transport for steroid synthesis, apoptosis, and mitochondrial respiration. nih.govnih.gov Its expression is notably upregulated in activated glial cells during neuroinflammation, making it a valuable biomarker for brain injury and neurodegenerative diseases. nih.govresearchgate.net

A series of novel N,N-disubstituted pyrazolopyrimidine acetamide (B32628) derivatives have been synthesized and characterized as potent TSPO ligands. researchgate.net These compounds, which feature a core structure related to this compound, have demonstrated exceptionally high binding affinities for TSPO. In vitro studies revealed that many of these newly synthesized ligands exhibit picomolar to nanomolar affinity. researchgate.net

One standout compound, GMA 15 (2-(5,7-diethyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N-ethyl-N-phenylacetamide) , showed a remarkable binding affinity with a Ki value of 60 pM. This represents a significant enhancement in affinity compared to the well-established TSPO ligand DPA-714. researchgate.net The high affinity of these acetamide derivatives underscores their potential for developing advanced imaging agents and therapies targeting neuroinflammation. researchgate.net

Table 1: Binding Affinities of Novel Pyrazolopyrimidine Acetamide Derivatives for TSPO

| Compound | Binding Affinity (Ki) |

|---|---|

| GMA 15 | 60 pM |

| DPA-714 (Reference) | 3.66 nM |

Data sourced from in vitro characterization of novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives. researchgate.net

Enzyme Inhibition and Modulation by Derivatives

Histone Deacetylase (HDAC) Inhibition by Related Compounds

Histone deacetylases (HDACs) are a class of enzymes crucial for epigenetic regulation. mdpi.com By removing acetyl groups from lysine (B10760008) residues on histone tails, HDACs cause chromatin to condense, leading to transcriptional repression. nih.govmdpi.com Inhibitors of HDACs can prevent this deacetylation, maintaining an open chromatin structure and allowing gene expression. nih.gov

Several classes of amino acid-derived compounds have been investigated as HDAC inhibitors. nih.gov The o-aminoanilide structural class, in particular, is known for selectively targeting class-I HDAC isoforms (HDACs 1, 2, and 3). mdpi.com This selectivity arises because the larger o-aminoanilide motif can be accommodated by a specific cavity in the active site of these isoforms. mdpi.com While direct studies on this compound are limited, the established activity of related amino acid and benzamide (B126) derivatives suggests that this chemical scaffold is a promising starting point for designing novel HDAC inhibitors. nih.govnih.gov

Nek2 Kinase Inhibition and Selectivity

The Never in Mitosis Gene A (NIMA)-related kinase 2 (Nek2) is a serine/threonine kinase that plays an essential role in cell cycle regulation, specifically in centrosome separation during mitosis. nih.govnih.gov Overexpression and overactivity of Nek2 have been linked to tumorigenesis and drug resistance in various cancers, including lymphoma, by activating oncogenic pathways. nih.govnih.gov

Pharmacological inhibition of Nek2 is an emerging therapeutic strategy. A novel bifunctional inhibitor, NBI-961 , was developed to both inhibit Nek2's kinase activity and induce its degradation. nih.gov In studies on diffuse large B-cell lymphoma (DLBCL), NBI-961 demonstrated potent anti-tumor effects by causing cell cycle arrest and apoptosis. nih.gov Furthermore, research into optimizing a Nek2 inhibitor led to the discovery of imidazo[1,2-a]pyridine-thiophene derivatives as potent inhibitors of other kinases, highlighting the adaptability of the core structures for targeting specific kinase families. nih.gov These findings establish Nek2 as a viable therapeutic target and demonstrate that its inhibition can disrupt the proliferation and survival of cancer cells. nih.gov

SARS-CoV-2 Main Protease (Mpro) Inhibition Potential

The SARS-CoV-2 main protease (Mpro), also known as 3CL protease, is a cysteine protease essential for the viral life cycle. nih.govmdpi.com It cleaves viral polyproteins into functional non-structural proteins required for viral replication. nih.govmdpi.com Due to its critical role and conservation among coronaviruses, Mpro is a prime target for antiviral drug development. nih.govnih.gov

A series of peptidomimetic maleimide (B117702) derivatives based on an acetamide scaffold have been developed and tested for their ability to inhibit SARS-CoV-2 Mpro. nih.gov Enzymatic assays showed that these derivatives effectively inhibited the Mpro enzyme, with IC50 values in the low micromolar range. nih.gov The most potent of these, compound 6e , which contains an Ac-l-Thz-Gly- scaffold, exhibited the highest inhibitory activity. nih.gov

Table 2: Inhibitory Activity of Maleimide Derivatives against SARS-CoV-2 Mpro

| Compound | IC50 (µM) |

|---|---|

| Compound 6e | 8.52 ± 0.44 |

| Nirmatrelvir (Reference) | 0.84 ± 0.37 |

Data sourced from an enzymatic assay using recombinant Mpro. nih.gov

This research demonstrates the potential of acetamide-related structures to serve as a foundation for designing effective inhibitors against critical viral enzymes. nih.gov

Aldehyde Dehydrogenase (ALDH) Inhibition

The aldehyde dehydrogenase (ALDH) superfamily consists of enzymes responsible for oxidizing a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids. nih.govmedchemexpress.com These enzymes, including the ALDH1 and ALDH2 isozymes, are vital for cellular detoxification and metabolism. nih.gov For instance, ALDH2 is the primary enzyme for metabolizing acetaldehyde, a toxic byproduct of alcohol metabolism. nih.gov

Inhibition of ALDH enzymes is a therapeutic strategy for various conditions. For example, the ALDH2 inhibitor Disulfiram is used in the treatment of alcohol abuse. nih.gov Research has explored various chemical structures for ALDH inhibition. Psoralen and coumarin (B35378) derivatives have been identified as inhibitors of ALDH2. nih.gov Additionally, derivatives of 4-amino-4-methyl-2-pentyne-1-al (AMPAL) , which share an amino-functionalized core, have shown inhibitory activity against ALDH1 and ALDH3 isozymes in rat hepatoma cells, leading to significant cell growth inhibition. nih.gov These findings indicate that compounds structurally related to this compound could be developed as selective inhibitors for different ALDH isozymes.

Agrochemical Applications: Herbicide Safener Activity

Herbicides are essential in modern agriculture for weed control, but their application can sometimes lead to phytotoxicity in crops. Herbicide safeners are chemical agents applied with herbicides to protect crops from injury without compromising the herbicide's efficacy against target weeds. researchgate.net These compounds typically function by stimulating the crop's natural defense mechanisms, enhancing the metabolism and detoxification of the herbicide. nih.gov The primary mechanism involves the upregulation of detoxification enzymes such as glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases (P450s), which convert the herbicide molecules into less toxic forms that can be sequestered or further degraded. nih.govnih.gov

The acetamide class of compounds has been a subject of interest in the development of agrochemicals, including herbicides and safeners. researchgate.netresearchgate.net Research into various acetamide derivatives has shown their potential to influence plant growth and protect crops. For instance, studies on 2-(5-isoxazolyloxy)-acetamide derivatives revealed that specific substitutions could lead to potent herbicidal activity, while also demonstrating selectivity that could be harnessed for crop safety. researchgate.net Similarly, N-aryl-2-heteroaryloxy-N-isopropyl acetamide derivatives have been synthesized and evaluated for their herbicidal properties. researchgate.net

While a range of amino acid derivatives have been investigated for their herbicidal properties, and various acetamides have been explored as safeners, specific research detailing the herbicide safener activity of this compound derivatives is not extensively documented in publicly available literature. nih.gov The principle of using amino acid-based structures in agrochemical design is established, with some amino acids and their derivatives showing herbicidal effects or potential to mitigate chemical stress in plants. mdpi.com However, dedicated studies focusing on the safener properties of this compound are required to fully establish its role and potential in this agrochemical application.

Natural Occurrence and Biosynthesis as Bacterial Metabolites

Deep-sea environments, characterized by high pressure, low temperatures, and unique chemical compositions, are a frontier for discovering novel microorganisms that produce a vast array of secondary metabolites. These microorganisms have evolved unique metabolic pathways to adapt to these extreme conditions, making them a rich source of structurally diverse and biologically active compounds. nih.gov

Recent investigations into the metabolites of deep-sea microorganisms have led to the isolation of acetamide derivatives. A significant finding is the identification of N-isobutylacetamide , a compound closely related to this compound, from the deep-sea sediment-derived bacterium Agrococcus sp. SCSIO 52902. nih.gov This discovery highlights the natural production of such simple amides in marine bacteria.

In addition to this specific finding, other studies have reported the isolation of different acetamide derivatives from marine actinomycetes. For example, Streptomyces sp. isolated from marine sediments off the coast of India was found to produce N-[2-(4-hydroxyphenyl) ethyl] acetamide, a compound that exhibited broad-spectrum antimicrobial activity. biotech-asia.orgresearchgate.net The isolation of these compounds underscores the capability of marine bacteria, particularly those from underexplored deep-sea habitats, to synthesize a variety of acetamide structures.

Table 1: Examples of Acetamide Derivatives Isolated from Marine Bacteria

| Compound Name | Producing Organism | Source |

| N-isobutylacetamide | Agrococcus sp. SCSIO 52902 | Deep-sea sediment nih.gov |

| N-[2-(4-hydroxyphenyl) ethyl] acetamide | Streptomyces sp. A3 | Marine sediment biotech-asia.orgresearchgate.net |

The biosynthesis of N-acylated amino acids (NAAs) and related amide compounds in bacteria is a subject of ongoing research. These molecules are generally synthesized through the action of N-acyl amino acid synthases (NASs), which catalyze the formation of an amide bond between a fatty acid (often activated as an acyl-ACP or acyl-CoA) and an amino acid. oup.comnih.gov

For the identified N-isobutylacetamide from Agrococcus sp. SCSIO 52902, a putative biosynthetic pathway involving acetylation has been proposed. nih.gov This suggests a mechanism where isobutylamine (B53898) is condensed with an acetyl donor, such as acetyl-CoA, to form the final product. A plausible biosynthetic route for this compound could therefore involve the condensation of isobutylamine with glycine (B1666218) (2-aminoacetic acid) or a related activated precursor. The formation of the amide bond could be catalyzed by a non-ribosomal peptide synthetase (NRPS)-like enzyme or a dedicated amide synthetase.

The ecological role of simple N-acyl amino acids and related amides in bacteria is thought to be diverse. These molecules can function as:

Signaling Molecules: Similar to the well-studied N-acyl-homoserine lactones involved in quorum sensing, simpler amides may play a role in intercellular communication and the regulation of gene expression in bacterial communities. nih.gov

Biosurfactants: The amphipathic nature of some N-acyl amino acids allows them to act as biosurfactants, which can be important for bacterial motility, biofilm formation, and nutrient acquisition. researchgate.net

Defense Compounds: Some N-acyl amino acids exhibit antimicrobial properties, suggesting a role in mediating competitive interactions between different microbial species in their natural habitat. oup.comresearchgate.net

The production of this compound and related compounds by deep-sea bacteria may therefore be an adaptive strategy for survival, communication, and competition in the unique and challenging marine environment. mdpi.comnih.gov

Analytical Methodologies for 2 Amino N Isobutylacetamide and Its Analogues

Chromatographic Separation Techniques

Chromatography is a fundamental analytical technique for separating components from a mixture. excedr.comlongdom.org For 2-amino-N-isobutylacetamide and its analogues, which include amino acids and their derivatives, chromatographic methods are essential for isolation and quantification. nih.govjournalagent.com The separation is based on the differential distribution of the analyte between a mobile phase (a liquid or gas) and a stationary phase (a solid or a liquid coated on a solid). excedr.comnih.gov Techniques such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and liquid chromatography-mass spectrometry (LC-MS) are widely employed. excedr.comlongdom.org

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of amino acids and their derivatives due to its versatility and high resolution. journalagent.com Method development for compounds like this compound often involves reversed-phase (RP-HPLC) or hydrophilic interaction liquid chromatography (HILIC). ejgm.co.ukjocpr.com RP-HPLC separates molecules based on their hydrophobicity using a nonpolar stationary phase and a polar mobile phase. nih.gov For polar compounds like amino acids, HILIC can be an effective alternative, utilizing a polar stationary phase and a more nonpolar mobile phase. jocpr.com

The development of a robust HPLC method requires the optimization of several parameters, including the column, mobile phase composition, flow rate, and detector settings. ejgm.co.uknih.gov A common approach for amino acid analysis is to use a C18 column with a gradient elution of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. ejgm.co.uknih.gov Detection is often achieved using a photodiode array (PDA) or fluorescence detector, especially after derivatization to enhance the signal. ejgm.co.ukjascoinc.com

Table 1: Typical HPLC Method Parameters for Amino Acid Analysis

| Parameter | Description | Example |

|---|---|---|

| Column | Symmetry C18, 4.6 x 75 mm, 3.5 µm nih.gov | Shim-pack™ XR-ODSII, 3.0 mm x 100 mm, 2.2 µm lcms.cz |

| Mobile Phase | A: Tetrabutylammonium hydroxide (B78521) buffer (pH 6.8) B: Acetonitrile nih.gov | A: 20 mmol/L Sodium acetate (B1210297) buffer (pH 6.0) B: Water/Acetonitrile (100:900) lcms.cz |

| Flow Rate | 1.0 mL/min ejgm.co.uk | 0.3 mL/min energycontrol-international.org |

| Detector | Photodiode Array (PDA) at 215 nm & 254 nm nih.gov | Fluorescence Detector (FLD) lcms.cz |

| Injection Volume | 20 µL ejgm.co.uk | 10 µL energycontrol-international.org |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. nih.gov Amino acids and their derivatives like this compound are generally polar and non-volatile, which necessitates a chemical derivatization step prior to GC-MS analysis. sigmaaldrich.comnist.gov Derivatization serves to increase the volatility and thermal stability of the analytes, making them suitable for the gas phase separation. sigmaaldrich.comresearchgate.net

A common derivatization strategy for amino acids involves a two-step process: esterification of the carboxyl group followed by acylation of the amino and other functional groups. nih.gov For instance, reaction with methanolic HCl to form methyl esters, followed by reaction with pentafluoropropionic anhydride (B1165640) (PFPA) to form pentafluoropropionyl derivatives is a well-established method. nih.gov These derivatives are volatile and exhibit good chromatographic properties on nonpolar capillary columns. The mass spectrometer provides high selectivity and sensitivity, allowing for confident identification based on characteristic fragmentation patterns. sigmaaldrich.com

Table 2: Common Derivatization and GC-MS Conditions for Amino Acid Analysis

| Step | Reagent/Condition | Purpose |

|---|---|---|

| Derivatization 1 | 2 M HCl in Methanol (CH3OH), 80 °C nih.gov | Esterification of carboxyl group. nih.gov |

| Derivatization 2 | Pentafluoropropionic anhydride (PFPA) in ethyl acetate, 65 °C nih.gov | Acylation of amino and other active hydrogen groups. nih.gov |

| GC Column | SLB™-5ms capillary column (20 m x 0.18 mm I.D. x 0.18 µm) sigmaaldrich.com | Separation of volatile derivatives. sigmaaldrich.com |

| Carrier Gas | Helium | Mobile phase for carrying analytes through the column. |

| Detection | Mass Spectrometry (MS) | Identification and quantification based on mass-to-charge ratio. nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) have become indispensable for the analysis of amino acids and their analogues in complex biological matrices. longdom.orgnih.gov A significant advantage of LC-MS is its ability to often analyze these compounds without prior derivatization, simplifying sample preparation. sciex.comresearchgate.net The technique combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry. nih.gov

For the analysis of underivatized amino acids, specialized columns like Intrada Amino Acid or strong cation exchange (SCX) columns can be employed. nih.govresearchgate.net Gradient elution with mobile phases consisting of ammonium (B1175870) formate (B1220265) or acetic acid in water and acetonitrile is typically used to achieve separation. nih.govresearchgate.net The mass spectrometer, often operating in multiple reaction monitoring (MRM) mode, provides excellent selectivity and allows for low limits of detection, making it ideal for quantifying trace levels of analytes in samples like plasma or cell culture media. nih.govsciex.com

Table 3: Typical LC-MS/MS Parameters for Underivatized Amino Acid Analysis

| Parameter | Description |

|---|---|

| Column | Intrada Amino Acid column (50 × 3 mm, 3 µm) nih.gov |

| Mobile Phase | A: 100 mM ammonium formate in water B: Acetonitrile:water:formic acid (95:5:0.3) nih.gov |

| Flow Rate | 0.6 mL/min nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI) researchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |

Derivatization Strategies for Enhanced Detection and Analysis

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are better suited for a given analytical method. sigmaaldrich.com For amino acids and their analogues, derivatization is crucial for enhancing detection by UV or fluorescence detectors in HPLC and for increasing volatility for GC analysis. sigmaaldrich.commyfoodresearch.com The process can be performed before the chromatographic separation (pre-column) or after (post-column). myfoodresearch.com

Pre-column Derivatization Reagents and Protocols

Pre-column derivatization involves reacting the analytes with a reagent before they are injected into the chromatograph. lcms.czmyfoodresearch.com This approach is widely used in HPLC analysis of amino acids. shimadzu.com Several reagents are available, with o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC) being among the most common. shimadzu.com

OPA reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. jascoinc.commyfoodresearch.com FMOC reacts with both primary and secondary amines to produce stable, fluorescent adducts. lcms.czshimadzu.com Automated pre-column derivatization systems are often used to ensure reproducibility and reduce manual labor. lcms.cznih.govshimadzu.com The choice of reagent depends on the specific amino acids to be analyzed and the desired sensitivity. lcms.czmyfoodresearch.com

Table 4: Common Pre-column Derivatization Reagents for Amino Acid Analysis

| Reagent | Reacts With | Detection Method | Advantages |

|---|---|---|---|

| o-Phthalaldehyde (OPA) | Primary amines myfoodresearch.com | Fluorescence jascoinc.com | High sensitivity, rapid reaction. jascoinc.comlcms.cz |

| 9-Fluorenylmethyl chloroformate (FMOC) | Primary & Secondary amines shimadzu.com | Fluorescence shimadzu.com | Forms stable derivatives with both primary and secondary amines. lcms.cz |

| Dansyl chloride | Primary & Secondary amines | Fluorescence | Provides stable fluorescent derivatives. pnas.org |

| Urea | Amino acids | UV / Mass Spectrometry semanticscholar.org | Simple, inexpensive reagent. semanticscholar.org |

Post-column Derivatization Reagents and Protocols

In post-column derivatization, the derivatizing reagent is introduced into the mobile phase after the analytes have been separated on the column but before they reach the detector. pickeringlabs.comnih.gov This method has the advantage of separating potentially interfering compounds from the sample matrix before the derivatization reaction occurs. myfoodresearch.com

A classic reagent for post-column derivatization of amino acids is ninhydrin, which reacts with most amino acids to produce a deep purple product (Ruhemann's purple) that can be detected by visible light absorbance. pressbooks.pub Fluorescamine is another post-column reagent that reacts with primary amines to yield highly fluorescent products, offering greater sensitivity than ninhydrin. nih.govpressbooks.pub A major challenge with post-column derivatization is the potential for band broadening due to the extra-column volume of the reaction coil, which can decrease separation efficiency. nih.gov However, newer techniques like reaction flow chromatography aim to minimize this issue. nih.gov

Table 5: Common Post-column Derivatization Reagents

| Reagent | Reacts With | Detection Method | Notes |

|---|---|---|---|

| Ninhydrin | Primary and secondary amines pressbooks.pub | UV-Vis Absorbance (typically ~570 nm) pressbooks.pub | A traditional and robust method. pickeringlabs.com |

| Fluorescamine | Primary amines nih.govpressbooks.pub | Fluorescence nih.gov | Offers higher sensitivity compared to ninhydrin. pressbooks.pub |

Future Research Directions and Translational Perspectives for 2 Amino N Isobutylacetamide

Exploration of Novel Biological Targets and Expanded Therapeutic Applications

The core structure of 2-amino-N-isobutylacetamide offers a promising starting point for the discovery of ligands for new biological targets. Future research will likely focus on modifying this scaffold to interact with a wider range of receptors and enzymes, thereby expanding its therapeutic potential beyond its current uses.

One promising area of exploration is in the modulation of cannabinoid receptors. For instance, derivatives of N,N'-bis(2-phenylacetamide) have been identified as potent inverse agonists for the CB2 receptor, which is a key target in developing treatments for osteoporosis and inflammatory disorders. nih.gov By analogy, systematic structural modifications to the this compound core could yield novel CB2 receptor ligands with therapeutic benefits.

Furthermore, the acetamide (B32628) moiety is a common feature in compounds developed for oncology. Research into novel N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives has demonstrated significant anti-proliferative activity against various human cancer cell lines, including cervical, breast, and liver cancer. nih.gov This suggests that derivatives of this compound could be investigated as potential anticancer agents. Similarly, the development of pentacyclic benzimidazole (B57391) derivatives with amino or amido side chains has shown submicromolar antiproliferative activity, with their mechanism potentially involving interaction with nucleic acids. mdpi.com

The scaffold could also be explored for its potential in treating infectious diseases. The emergence of antimicrobial resistance necessitates the development of new chemical entities. nih.govmdpi.com The 2-aminooxazole scaffold, an isostere of the widely used 2-aminothiazole (B372263), has shown promise in antitubercular medicinal chemistry, maintaining activity while potentially offering improved physicochemical properties. nih.gov This principle of bioisosteric replacement could be applied to the this compound structure to generate novel antibacterial or antiviral agents.

Finally, targeting metabolic pathways is another exciting frontier. A novel scaffold, 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids, has been developed for the inhibition of ASCT2-mediated glutamine transport, a critical pathway for cancer cell metabolism. nih.gov This highlights the potential for amino acid-like scaffolds such as this compound to be adapted to interfere with disease-related metabolic processes.

| Potential Therapeutic Area | Relevant Scaffold/Derivative Example | Biological Target/Mechanism | Reference |

| Osteoporosis/Inflammation | N,N'-bis(2-phenylacetamide) derivatives | CB2 receptor inverse agonism | nih.gov |

| Cancer | N-substituted 2-oxoacetamide (B1243867) derivatives | Anti-proliferative activity | nih.gov |

| Cancer | Pentacyclic benzimidazoles | Interaction with DNA/RNA | mdpi.com |

| Infectious Diseases | 2-Aminooxazole derivatives | Antitubercular activity | nih.gov |

| Cancer Metabolism | 2-Amino-4-bis(aryloxybenzyl)aminobutanoic acids | Inhibition of ASCT2 glutamine transport | nih.gov |

Development of Advanced Synthetic Strategies for Complex Architectures

To explore the diverse biological activities of this compound, the development of advanced and efficient synthetic methodologies is crucial. Future synthetic research will likely focus on creating more complex and diverse libraries of derivatives based on this core structure.

Modern organic synthesis techniques can be employed to build upon the this compound framework. For instance, methods such as photochemical and microwave-assisted reactions have been successfully used in the synthesis of complex heterocyclic compounds like pentacyclic benzimidazoles. mdpi.com These technologies can accelerate reaction times and improve yields, facilitating the rapid generation of novel derivatives for screening.

The synthesis of N-substituted derivatives is a key area for development. Research has shown that the nature and position of substituents on related amide-containing scaffolds strongly influence biological activity. mdpi.com Therefore, developing robust synthetic routes that allow for precise control over the introduction of various functional groups at different positions on the this compound molecule will be a primary objective.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery, and the this compound scaffold is a prime candidate for these computational approaches. AI and ML can be used to predict the biological activity and physicochemical properties of virtual compounds, thereby prioritizing the synthesis of the most promising candidates.

One example of a related computational approach is the use of 3D pharmacophore database searches, which led to the discovery of a new class of CB2 inverse agonists. nih.gov This method can be applied to design this compound derivatives that fit the binding pocket of a specific biological target. By creating a virtual library of derivatives and screening them in silico, researchers can significantly reduce the time and cost associated with lead discovery and optimization.

Machine learning models can be trained on existing structure-activity relationship (SAR) data from related compounds to predict the efficacy and potential off-target effects of new this compound derivatives. This predictive power allows for a more rational and targeted approach to compound design, moving away from traditional trial-and-error methods.

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are becoming increasingly important in pharmaceutical research and manufacturing. Future work on the synthesis of this compound and its derivatives will need to incorporate sustainable practices to minimize environmental impact.

A key focus will be on the replacement of hazardous solvents. For example, in the field of solid-phase peptide synthesis, which shares chemical principles with the synthesis of amide-containing compounds, there is a strong push to replace toxic solvents like N,N-dimethylformamide (DMF) with more eco-friendly alternatives. nih.gov Binary solvent mixtures containing dimethyl sulfoxide (B87167) have shown promise in this regard. nih.gov Similar strategies can be adapted for the synthesis of this compound derivatives.

| Green Chemistry Principle | Application in Synthesis | Example/Benefit | Reference |

| Safer Solvents | Replacement of hazardous solvents like DMF. | Use of binary mixtures with dimethyl sulfoxide. | nih.gov |

| Energy Efficiency | Use of advanced heating methods. | Induction heating to reduce reaction times. | nih.gov |

| Waste Reduction | Implementation of catch-and-release purification. | Minimizes solvent use in purification steps. | nih.gov |

Broader Role of the this compound Scaffold in Contemporary Chemical and Pharmaceutical Research

The this compound scaffold represents a "privileged" structure in medicinal chemistry—a molecular framework that is capable of binding to multiple biological targets. Its simplicity and synthetic tractability make it an ideal starting point for the development of compound libraries aimed at a wide array of diseases.

The concept of bioisosterism, where one functional group is replaced by another with similar properties, is a powerful tool in drug design. The 2-aminooxazole nucleus, for example, is considered a bioisostere of the 2-aminothiazole nucleus and has demonstrated comparable antitubercular activity with potentially improved metabolic stability. nih.gov The amide bond in this compound can be seen as a key component that can be either maintained for its hydrogen bonding capabilities or replaced with other groups to fine-tune the properties of the molecule.

The versatility of this scaffold allows it to serve as a foundation for building molecules with diverse three-dimensional shapes and functionalities. This adaptability is crucial for targeting a wide range of protein-protein interactions and enzyme active sites. As our understanding of the molecular basis of disease grows, the ability to rapidly generate diverse and complex molecules from a simple, reliable scaffold like this compound will be invaluable for the development of the next generation of therapeutics.

Q & A

Q. How should mechanistic studies differentiate between covalent and non-covalent interactions of this compound with biomolecules?

- Methodological Answer : Employ competitive binding assays with reversible inhibitors (e.g., excess substrate) and irreversible modifiers (e.g., iodoacetamide). Use X-ray crystallography or cryo-EM to visualize adduct formation. Time-resolved fluorescence quenching can assess binding kinetics (kₒₙ/kₒff) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.